molecular formula CHNNa2O5S B163776 Disodium nitroso(oxido)methanesulfonate CAS No. 61142-90-3

Disodium nitroso(oxido)methanesulfonate

Cat. No.: B163776
CAS No.: 61142-90-3
M. Wt: 185.07 g/mol
InChI Key: ZZBYQAXYILXVOZ-UHFFFAOYSA-M
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Description

Disodium nitroso(oxido)methanesulfonate is a chemical compound with the molecular formula C-H3-N2-O5-S-Na2. It is a nitrosating agent, meaning it can introduce a nitroso group (NO) into other molecules. This compound is known for its unique reactivity and is used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

Disodium nitroso(oxido)methanesulfonate is a nitrosating agent. Nitrosating agents are known to interact with amines and amides, leading to the formation of N-nitroso compounds . These compounds can function as electrophiles, nucleophiles, diradicals, and radical acceptors in diverse transformations .

Mode of Action

Several receptor–effector mechanisms including dopamine receptors, α2 adrenoceptors, benzodiazepine receptors, and N-methyl-D-aspartate (NMDA) receptors have been implicated .

Biochemical Pathways

. This suggests that this compound may be involved in a variety of biochemical pathways, potentially influencing a wide range of physiological processes.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the nitrosation reaction facilitated by nitrosating agents is known to be influenced by the pH of the media and the pKa of the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium nitroso(oxido)methanesulfonate can be synthesized through the reaction of methanesulfonic acid with nitrous acid. The reaction typically involves the following steps:

    Preparation of Methanesulfonic Acid: Methanesulfonic acid can be prepared by the oxidation of dimethyl sulfide using oxygen or chlorine.

    Reaction with Nitrous Acid: Methanesulfonic acid is then reacted with nitrous acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium nitroso(oxido)methanesulfonate undergoes various chemical reactions, including:

    Nitrosation: It can nitrosate amines to form nitrosamines, which are important intermediates in organic synthesis.

    Oxidation: The compound can be oxidized to form nitro compounds, which are useful in various chemical processes.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Nitrosation: Typically performed with nitrous acid in the presence of a strong nucleophile such as chloride or bromide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Nitrosamines: Formed from the nitrosation of amines.

    Nitro Compounds: Result from the oxidation of the nitroso group.

    Substituted Compounds: Products of substitution reactions involving the nitroso group.

Scientific Research Applications

Disodium nitroso(oxido)methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a nitrosating agent in organic synthesis to introduce nitroso groups into various molecules.

    Biology: Employed in the study of nitric oxide signaling pathways and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of nitric oxide-releasing drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Disodium nitroso(oxido)methanesulfonate is unique due to its specific nitrosating properties. Similar compounds include:

    Methanesulfonic Acid: A precursor in the synthesis of this compound.

    Nitrosobenzene: Another nitroso compound used in organic synthesis.

    S-Nitrosothiols: Compounds that release nitric oxide and have similar biological effects.

These compounds share some reactivity with this compound but differ in their specific applications and properties.

Properties

IUPAC Name

disodium;nitroso(oxido)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2NO5S.2Na/c3-1(2-4)8(5,6)7;;/h1H,(H,5,6,7);;/q-1;2*+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBYQAXYILXVOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHNNa2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585269
Record name Disodium nitroso(oxido)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61142-90-3
Record name Disodium nitroso(oxido)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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